molecular formula C15H14BrClN2O2 B2804860 7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate CAS No. 347370-46-1

7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate

Cat. No. B2804860
CAS RN: 347370-46-1
M. Wt: 369.64
InChI Key: KMWBOUMXDSATMV-UHFFFAOYSA-N
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Description

“7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H14BrClN2O2. It is a derivative of quinoline, a class of compounds that have been found to have various biological and pharmaceutical applications .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives, including “7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate”, have been found to exhibit significant antimalarial activity . They are used extensively in the treatment of malaria caused by P. falciparum .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of these compounds depends on the substitution on the heterocyclic pyridine ring .

Anticancer Activity

Quinoline derivatives have shown potential as anticancer agents . They are being investigated for their effectiveness against various types of cancer .

Antiviral Activity

Quinoline derivatives are also known for their antiviral properties . They are being studied for their potential use in the treatment of various viral infections .

Anti-inflammatory Activity

Quinoline derivatives have demonstrated anti-inflammatory effects . They could potentially be used in the treatment of inflammatory diseases .

Antidepressant and Anticonvulsant Activity

Quinoline derivatives have shown potential as antidepressants and anticonvulsants . They could be used in the treatment of mental health disorders and seizure disorders .

Inhibitor of Methionine Aminopeptidases

“7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate” has been identified as a potent and selective inhibitor of methionine aminopeptidases . This could have implications in various biological processes where these enzymes play a crucial role .

Antihypertensive Activity

Quinoline derivatives have shown potential as antihypertensive agents . They could be used in the management of high blood pressure .

properties

IUPAC Name

(7-bromo-5-chloroquinolin-8-yl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O2/c16-11-9-12(17)10-5-4-6-18-13(10)14(11)21-15(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWBOUMXDSATMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate

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